The most common method for synthesizing DHPs is the Hantzsch reaction. [, , , , , , ] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia or ammonium acetate). Variations of the Hantzsch reaction, such as using preformed enamines or imines, have also been developed to improve yields and selectivity. [, ]
Molecular Structure Analysis
DHPs possess a characteristic boat conformation for the dihydropyridine ring. [] The substituents at the C-4 position significantly influence the biological activity. Aryl and heteroaryl groups at C-4 are common features in many calcium channel antagonists. [, , ] The nature and size of ester groups at C-3 and C-5 also affect pharmacological properties like potency and duration of action. [, , , ]
Mechanism of Action
The primary mechanism of action for DHP calcium channel antagonists involves binding to L-type voltage-gated calcium channels in vascular smooth muscle cells. [, , ] This binding inhibits calcium influx, leading to vasodilation and a decrease in blood pressure.
Physical and Chemical Properties Analysis
DHPs are typically crystalline solids at room temperature. [] Their solubility varies depending on the nature of the substituents. Lipophilic DHPs, with bulky ester groups, tend to have lower water solubility. [, , , ] The presence of polar groups, like hydroxyl or amino groups, generally increases water solubility. []
Applications
Treatment of Cardiovascular Diseases: DHPs are widely used as antihypertensive drugs due to their potent vasodilatory effects. [, , , , , ] Nifedipine, nicardipine, and amlodipine are examples of commercially available DHP calcium channel antagonists.
Cerebral Vasodilators: Some DHP derivatives, like nimodipine, exhibit preferential dilation of cerebral blood vessels, making them useful in treating conditions like cerebral vasospasm. [, , , , ]
Anticonvulsants: Certain structural modifications of DHPs have been explored for their potential anticonvulsant properties. [, ]
Drug Delivery: The use of DHPs as potential prodrugs or in drug delivery systems has been investigated. []
Related Compounds
Compound Description: Nifedipine (dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate) is a well-established calcium channel blocker widely used in treating hypertension and angina. [ [] ] It serves as a reference compound in many studies investigating the structure-activity relationships of 1,4-dihydropyridines.
Relevance: Nifedipine shares the same 1,4-dihydropyridine core structure with dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. The key difference lies in the aryl substituent at the 4-position, with nifedipine having a 2-nitrophenyl group, while the target compound has a 3-fluorophenyl group. [ [] ]
Nicardipine
Compound Description: Nicardipine (2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride) is another dihydropyridine calcium channel blocker with antihypertensive properties. [ [], [], [] ] It exhibits a slower onset and longer duration of action compared to nifedipine. [ [] ]
Relevance: Nicardipine and dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate belong to the same class of 1,4-dihydropyridine calcium channel modulators. [ [], [], [] ] While sharing the core structure, they differ significantly in their ester side chains and the presence of a benzhydrylpiperazinyl substituent in nicardipine.
Nimodipine
Compound Description: Nimodipine (isopropyl-[2-methoxy-ethyl]-1,4-dihydro-2,6-dimethyl-4-[3-nitrophenyl]-3,5-pyridinedicarboxylate) is a dihydropyridine calcium channel blocker known for its preferential effect on cerebral vessels, making it valuable for treating cerebral vasospasm. [ [], [], [] ]
Relevance: Nimodipine and dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate both belong to the 1,4-dihydropyridine class of calcium channel modulators. [ [], [], [] ] They differ in the substituents at the 3 and 5 positions of the dihydropyridine ring, with nimodipine having isopropyl and 2-methoxyethyl esters, whereas the target compound has dimethyl esters. Additionally, nimodipine has a 3-nitrophenyl group at the 4-position, while the target compound has a 3-fluorophenyl group.
Nitrendipine
Compound Description: Nitrendipine (1,4-dihydro-2,6-dimethyl-4-[3-nitrophenyl]-3,5-pyridine carboxylic acid, 3-ethyl-5-methyl ester) is a dihydropyridine calcium channel blocker known for its antihypertensive properties. [ [], [] ] It is often used as a reference compound in studies investigating the structure-activity relationships of 1,4-dihydropyridines, particularly their binding affinity to calcium channels.
Relevance: Nitrendipine shares the 1,4-dihydropyridine core with dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. [ [], [] ] They differ in the substituents at the 1, 3, and 5 positions. Nitrendipine has a methyl group at the 1-position, ethyl and methyl esters at the 3 and 5 positions, respectively, and a 3-nitrophenyl group at the 4-position, while the target compound has an isopropyl group at the 1-position, dimethyl esters at the 3 and 5 positions, and a 3-fluorophenyl group at the 4-position.
Nisoldipine
Compound Description: Nisoldipine ([isobutyl methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridine carboxylate]) is a calcium antagonist recognized for its effectiveness in relaxing vascular smooth muscle. [ [] ] It exhibits higher potency in this regard compared to nifedipine.
Relevance: Both nisoldipine and dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate belong to the dihydropyridine class of calcium channel antagonists. [ [] ] They share the core 1,4-dihydropyridine structure, but differ in their substituents at the 1, 3, 4, and 5 positions. Nisoldipine has a methyl group at the 1-position, isobutyl and methyl esters at the 3 and 5 positions, respectively, and a 2-nitrophenyl group at the 4-position. In contrast, the target compound has an isopropyl group at the 1-position, dimethyl esters at the 3 and 5 positions, and a 3-fluorophenyl group at the 4-position.
Compound Description: Isradipine ([isopropyl methyl (+/-)-4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate]) is a lipophilic dihydropyridine calcium channel blocker often formulated as a "floating" modified-release capsule to achieve slow absorption and prolonged therapeutic effect. [ [] ]
Relevance: Isradipine and dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine core structure. [ [] ] Their main difference lies in the aryl substituent at the 4-position, where isradipine possesses a 4-benzofurazanyl group, while the target compound has a 3-fluorophenyl group. Additionally, the target compound has an isopropyl group at the 1-position, while isradipine has a methyl group.
Mibefradil
Compound Description: Mibefradil ([(1S,2S)-2-[2[[3-(2-benzimidazolylpropyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphthyl methoxyacetate dihydrochloride hydrate]) is a newer calcium channel blocker targeting both T- and L-type calcium channels. [ [] ] It exhibits antihypertensive efficacy similar to older dihydropyridines but with a potentially reduced risk of edema.
Relevance: While both mibefradil and dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate act as calcium channel blockers, mibefradil does not share the same core dihydropyridine structure. [ [] ] It represents a distinct chemical class of calcium channel blockers.
Compound Description: (S)-(+)-2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride, also known as (S)-(+)-1, represents the pharmacologically active enantiomer of the dihydropyridine calcium channel blocker. [ [], [] ] It exhibits more potent antihypertensive activity compared to its (R)-(-) enantiomer.
Compound Description: This compound, also known as NKY-722, is a novel water-soluble dihydropyridine calcium channel antagonist. [ [], [], [] ] It demonstrates potent, slow-onset, and long-lasting antihypertensive activity primarily attributed to its vasodilatory action. Notably, NKY-722 exhibits greater potency upon oral administration compared to nicardipine. [ [] ]
Relevance: NKY-722 and dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine core structure, indicative of their shared classification as dihydropyridine calcium channel antagonists. [ [], [], [] ] They differ in the substituents at the 1 and 3 positions. NKY-722 has a methyl group at the 1-position and a 3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl ester side chain at the 3-position, whereas the target compound has an isopropyl group at the 1-position and a methyl ester at the 3-position.
Compound Description: This compound, designated as KW-3049, is a new calcium antagonist belonging to the dihydropyridine class. [ [] ] Studies in spontaneously hypertensive rats (SHR) have demonstrated its potent antihypertensive action and its ability to suppress the development of cardiac hypertrophy.
Relevance: KW-3049 and dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine core, signifying their shared classification as dihydropyridine calcium channel antagonists. [ [] ] They differ in their substituents at the 1 and 3 positions. KW-3049 has a methyl group at the 1-position and a (R)-3-[(R)-1-benzyl-3-piperidyl]methyl ester side chain at the 3-position, whereas the target compound has an isopropyl group at the 1-position and a methyl ester at the 3-position.
Compound Description: This dihydropyridine derivative, often referred to as MN9202, has shown protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. [ [], [] ] Studies indicate its ability to reduce blood creatine kinase and lactate dehydrogenase levels, improve blood pressure recovery, and prolong survival time in animal models.
Relevance: MN9202 and dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate both belong to the 1,4-dihydropyridine class, indicating their similar chemical structures and potential for calcium channel modulation. [ [], [] ] They differ in their substituents at the 1, 3, and 5 positions. MN9202 has a methyl group at the 1-position, a methyl ester at the 3-position, and a pentyl ester at the 5-position, while the target compound has an isopropyl group at the 1-position and methyl esters at both the 3 and 5 positions.
Compound Description: This compound, designated as 5f in the study, was synthesized using the Hantzsch reaction and structurally characterized by single-crystal X-ray diffraction. [ [] ] It exhibits promising antimicrobial activity and has been investigated for its potential in drug design.
Relevance: 3-Allyl-5-ethyl-4(3-fluorophenyl)-1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate and dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate both belong to the 1,4-dihydropyridine class, indicating their similar chemical structures. [ [] ] They differ in their substituents at the 1, 3, and 5 positions. 5f has an ethyl group at the 1-position, an allyl ester at the 3-position, and an ethyl ester at the 5-position, while the target compound has an isopropyl group at the 1-position and methyl esters at both the 3 and 5 positions.
(+)- and (-)-3-isopropyl 5-(4-methylphenethyl) 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinedicarboxylates
Compound Description: These enantiomers were synthesized to investigate the influence of chirality on calcium channel modulation. [ [] ] Both enantiomers displayed a dual effect on calcium channels, acting as partial agonists at cardiac channels and antagonists at smooth muscle channels. The (-)-enantiomer exhibited significantly greater potency as a smooth muscle calcium channel antagonist compared to the (+)-enantiomer.
Relevance: These enantiomers and dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine core, indicating their similar chemical structures and potential for calcium channel modulation. [ [] ] They differ in their substituents at the 3, 4 and 5 positions. The (+) and (-) enantiomers have an isopropyl ester at the 3-position, a 4-methylphenethyl ester at the 5-position, and a 2-pyridyl group at the 4-position. In contrast, the target compound has methyl esters at both the 3 and 5 positions and a 3-fluorophenyl group at the 4-position.
TC-81
Compound Description: TC-81 ((+-)-3-(benzylmethylamino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5- pyridinedicarboxylate hydrochloride) is a calcium antagonist studied for its absorption, distribution, metabolism, and excretion (ADME) properties in rats and dogs. [ [], [] ] Research indicates that TC-81 is well-absorbed, exhibits a biphasic elimination profile, and undergoes significant metabolism.
Relevance: TC-81 and dimethyl 4-(3-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine core structure. [ [], [] ] They differ in their substituents at the 1, 3 and 4 positions. TC-81 has a methyl group at the 1-position, a 3-(benzylmethylamino)-2,2-dimethylpropyl ester side chain at the 3-position, and a 2-fluoro-5-nitrophenyl group at the 4-position, whereas the target compound has an isopropyl group at the 1-position, a methyl ester at the 3-position and a 3-fluorophenyl group at the 4-position.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.